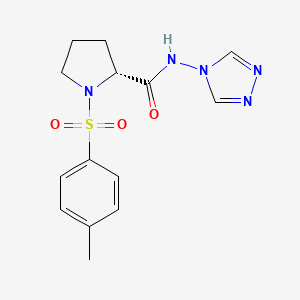
(2R)-1-(4-methylphenyl)sulfonyl-N-(1,2,4-triazol-4-yl)pyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-1-(4-methylphenyl)sulfonyl-N-(1,2,4-triazol-4-yl)pyrrolidine-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is a potent inhibitor of several enzymes and has been studied extensively for its mechanism of action and physiological effects.
Scientific Research Applications
(2R)-1-(4-methylphenyl)sulfonyl-N-(1,2,4-triazol-4-yl)pyrrolidine-2-carboxamide has several scientific research applications. One of the most significant applications is in the field of medicinal chemistry, where this compound has been shown to have potent inhibitory activity against several enzymes, including proteasomes, kinases, and phosphodiesterases. This makes it a potential candidate for the development of new drugs for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.
Mechanism of Action
The mechanism of action of (2R)-1-(4-methylphenyl)sulfonyl-N-(1,2,4-triazol-4-yl)pyrrolidine-2-carboxamide involves the inhibition of specific enzymes. For example, this compound has been shown to inhibit the activity of proteasomes, which are responsible for degrading proteins in cells. By inhibiting proteasome activity, (2R)-1-(4-methylphenyl)sulfonyl-N-(1,2,4-triazol-4-yl)pyrrolidine-2-carboxamide can disrupt the normal functioning of cells, leading to cell death. Similarly, this compound has also been shown to inhibit the activity of kinases and phosphodiesterases, which play critical roles in various cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2R)-1-(4-methylphenyl)sulfonyl-N-(1,2,4-triazol-4-yl)pyrrolidine-2-carboxamide depend on the specific enzyme that it inhibits. For example, inhibition of proteasome activity can lead to the accumulation of misfolded proteins in cells, which can trigger cell death pathways. Inhibition of kinases and phosphodiesterases can affect various cellular processes, including cell signaling and gene expression. Overall, (2R)-1-(4-methylphenyl)sulfonyl-N-(1,2,4-triazol-4-yl)pyrrolidine-2-carboxamide has the potential to affect multiple cellular pathways, making it a valuable tool for studying various biological processes.
Advantages and Limitations for Lab Experiments
One of the main advantages of (2R)-1-(4-methylphenyl)sulfonyl-N-(1,2,4-triazol-4-yl)pyrrolidine-2-carboxamide for lab experiments is its potent inhibitory activity against several enzymes. This makes it a valuable tool for studying the role of these enzymes in various biological processes. However, one of the limitations of this compound is its potential toxicity, which can affect the viability of cells and the accuracy of experimental results. Additionally, the high cost of this compound can also limit its use in some experiments.
Future Directions
There are several future directions for the research on (2R)-1-(4-methylphenyl)sulfonyl-N-(1,2,4-triazol-4-yl)pyrrolidine-2-carboxamide. One potential direction is the development of new drugs based on this compound for the treatment of various diseases. Another direction is the further exploration of its mechanism of action and physiological effects, which can provide insights into the underlying biological processes. Additionally, the use of (2R)-1-(4-methylphenyl)sulfonyl-N-(1,2,4-triazol-4-yl)pyrrolidine-2-carboxamide in combination with other compounds can also be explored to enhance its therapeutic potential.
Synthesis Methods
The synthesis of (2R)-1-(4-methylphenyl)sulfonyl-N-(1,2,4-triazol-4-yl)pyrrolidine-2-carboxamide involves several steps. One of the most common methods for synthesizing this compound is through the reaction of 4-methylbenzenesulfonyl chloride with N-(1,2,4-triazol-4-yl)pyrrolidine-2-carboxamide in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified using column chromatography to obtain the final compound.
properties
IUPAC Name |
(2R)-1-(4-methylphenyl)sulfonyl-N-(1,2,4-triazol-4-yl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O3S/c1-11-4-6-12(7-5-11)23(21,22)19-8-2-3-13(19)14(20)17-18-9-15-16-10-18/h4-7,9-10,13H,2-3,8H2,1H3,(H,17,20)/t13-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZYOJZSBDYNRFZ-CYBMUJFWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)NN3C=NN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC[C@@H]2C(=O)NN3C=NN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-1-(4-methylphenyl)sulfonyl-N-(1,2,4-triazol-4-yl)pyrrolidine-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(1,3-Dioxolan-2-ylmethoxy)thiophen-2-yl]ethanone](/img/structure/B7682995.png)
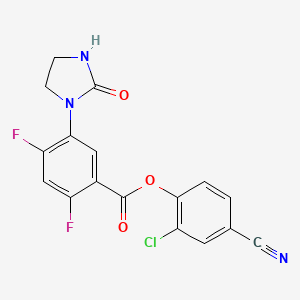
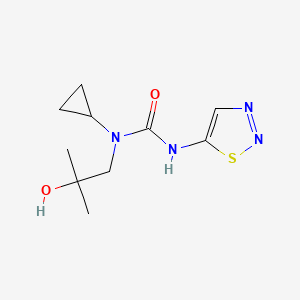
![[(3R)-4,4-dimethyl-2-oxooxolan-3-yl] 2-(2,5-difluorophenyl)acetate](/img/structure/B7683014.png)
![4-((2-methoxypyridin-3-yl)methyl)-1-methyl-2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine](/img/structure/B7683021.png)
![(4E)-2-(3,4-difluorophenyl)-4-[(1-methylpyrazol-4-yl)methylidene]-1,3-oxazol-5-one](/img/structure/B7683037.png)
![4-ethoxy-7-((1-methyl-1H-pyrazol-4-yl)methyl)-6,7,8,9-tetrahydro-5H-pyrimido[5,4-d]azepine](/img/structure/B7683039.png)
![2-Cyclopropyl-4-(1,4-diazepan-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B7683047.png)
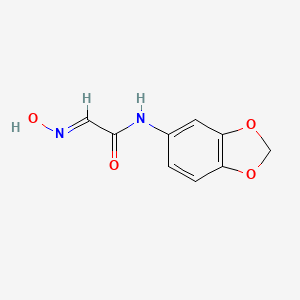

![(E)-2-cyano-3-[2-(furan-2-yl)-1,3-thiazol-4-yl]prop-2-enoic acid](/img/structure/B7683060.png)
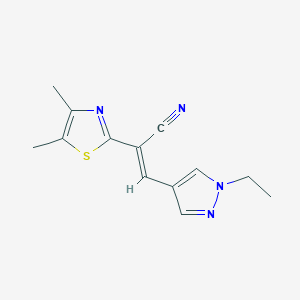

![propan-2-yl (2Z)-2-cyano-3-[4-(morpholin-4-yl)phenyl]prop-2-enoate](/img/structure/B7683118.png)